molecular formula C8H19Cl2N3O B12509044 2-Amino-1-(4-methylpiperazin-1-yl)propan-1-one dihydrochloride

2-Amino-1-(4-methylpiperazin-1-yl)propan-1-one dihydrochloride

Cat. No.: B12509044
M. Wt: 244.16 g/mol
InChI Key: WQWJCMWMJVOJAS-UHFFFAOYSA-N
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Description

2-Amino-1-(4-methylpiperazin-1-yl)propan-1-one dihydrochloride is a chemical compound with the molecular formula C8H19Cl2N3O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, a piperazine ring, and a propanone moiety, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-methylpiperazin-1-yl)propan-1-one dihydrochloride typically involves the reaction of 4-methylpiperazine with a suitable precursor, such as 2-amino-1-propanone. The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the final product in high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves the continuous feeding of reactants and the use of advanced purification techniques, such as chromatography and distillation, to ensure the consistent quality of the product. The industrial production methods are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-methylpiperazin-1-yl)propan-1-one dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The amino group and piperazine ring can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-Amino-1-(4-methylpiperazin-1-yl)propan-1-one dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of biological processes and as a tool for investigating cellular mechanisms.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-methylpiperazin-1-yl)propan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. The amino group and piperazine ring allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making the compound useful for studying and manipulating biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylpiperazin-1-yl)-2-(piperazin-1-yl)propan-1-one
  • 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine
  • 3-(4-methylpiperazin-1-yl)propan-1-amine

Uniqueness

2-Amino-1-(4-methylpiperazin-1-yl)propan-1-one dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of properties that make it suitable for a wide range of applications in research and industry.

Properties

Molecular Formula

C8H19Cl2N3O

Molecular Weight

244.16 g/mol

IUPAC Name

2-amino-1-(4-methylpiperazin-1-yl)propan-1-one;dihydrochloride

InChI

InChI=1S/C8H17N3O.2ClH/c1-7(9)8(12)11-5-3-10(2)4-6-11;;/h7H,3-6,9H2,1-2H3;2*1H

InChI Key

WQWJCMWMJVOJAS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCN(CC1)C)N.Cl.Cl

Origin of Product

United States

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